molecular formula C8H17N3 B13801118 Ethanimidamide,2-amino-N-cyclohexyl-

Ethanimidamide,2-amino-N-cyclohexyl-

Cat. No.: B13801118
M. Wt: 155.24 g/mol
InChI Key: YYUHMEBEPDMSFL-UHFFFAOYSA-N
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Description

Ethanimidamide, 2-amino-N-cyclohexyl- is a chemical compound with the molecular formula C8H17N3 and a molecular weight of 155.24 g/mol . It is known for its unique structure, which includes a cyclohexyl group attached to an ethanimidamide moiety. This compound has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanimidamide, 2-amino-N-cyclohexyl- typically involves the reaction of cyclohexylamine with ethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of Ethanimidamide, 2-amino-N-cyclohexyl- may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of this compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

Ethanimidamide, 2-amino-N-cyclohexyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethanimidamide, 2-amino-N-cyclohexyl- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethanimidamide, 2-amino-N-cyclohexyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Ethanimidamide, 2-amino-N-cyclohexyl- can be compared with other similar compounds, such as:

Ethanimidamide, 2-amino-N-cyclohexyl- stands out due to its unique combination of a cyclohexyl group and an ethanimidamide moiety, which imparts distinctive chemical and biological properties .

Properties

Molecular Formula

C8H17N3

Molecular Weight

155.24 g/mol

IUPAC Name

2-amino-N'-cyclohexylethanimidamide

InChI

InChI=1S/C8H17N3/c9-6-8(10)11-7-4-2-1-3-5-7/h7H,1-6,9H2,(H2,10,11)

InChI Key

YYUHMEBEPDMSFL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N=C(CN)N

Origin of Product

United States

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